CID 5951923 -

CID 5951923

Catalog Number: EVT-264716
CAS Number:
Molecular Formula: C16H18N2O7S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID-5951923 is an inhibitor of the transcription factor Krüppel-like factor 5 (KLF5; IC50 = 2.3 μM). It decreases KLF5 expression in and reduces growth of DLD-1 colorectal adenocarcinoma cells in a concentration-dependent manner. CID-5951923 selectively inhibits proliferation of cancer cell lines that highly express KLF5, particularly colon adenocarcinomas, in the NCI-60 panel of cancer cell lines.
Kruppel-like factor 5 (KLF5) expression inhibitor
CID-5951923 is a Kruppel-like factor 5 (KLF5) expression inhibitor. When tested in the NCI-60 panel of human cancer cell lines, compound CID 5951923 was selectively active against colon cancer cells.
Source and Classification

CID 5951923 is classified as a KLF5 inhibitor, with its chemical identification linked to the PubChem database under the compound ID 5951923. The compound has been characterized for its potential therapeutic applications in oncology, particularly in the context of colorectal cancer treatment. Its synthesis and biological activity have been documented in various scientific studies, including those focusing on its effects on cell viability and protein expression levels related to KLF5.

Synthesis Analysis
  1. Starting Materials: The synthesis likely begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Common reactions may include nucleophilic substitutions, cyclizations, and oxidation processes to build the desired molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Specific parameters such as temperature, reaction time, and solvent systems are crucial for optimizing yield and purity but are not explicitly detailed in the sources reviewed.

Molecular Structure Analysis

CID 5951923 has a unique molecular structure characterized by specific functional groups that contribute to its inhibitory activity against KLF5. The structural formula includes:

  • Core Structure: The compound features a tetrahydrothiophene ring, which is crucial for its biological activity.
  • Functional Groups: The presence of a dioxo group enhances its interaction with KLF5.
  • Molecular Weight: CID 5951923 has a molecular weight of approximately 249.31 g/mol.

The three-dimensional conformation of CID 5951923 allows it to effectively bind to the target protein, influencing its regulatory functions within cancer cells.

Chemical Reactions Analysis

CID 5951923 participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Inhibition of KLF5 Activity: The main reaction involves binding to the KLF5 protein, leading to decreased transcriptional activity associated with cell proliferation.
  2. Cell Viability Assays: In vitro studies demonstrate that CID 5951923 reduces the viability of colorectal cancer cell lines (e.g., DLD-1) without significantly affecting non-cancerous IEC-6 cells.
  3. Dose-Response Relationship: The compound exhibits a dose-dependent response with an IC50 value of approximately 1.6 µM against DLD-1 cells, indicating its potency as an inhibitor.

These reactions underscore CID 5951923's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which CID 5951923 exerts its effects primarily involves:

  • Inhibition of KLF5 Expression: By binding to KLF5, CID 5951923 reduces the protein's levels within cancer cells, thereby diminishing its role in promoting cell proliferation.
  • Impact on Cell Signaling Pathways: The reduction in KLF5 levels leads to downstream effects on various signaling pathways involved in cell growth and survival, contributing to apoptosis in cancerous cells.
  • Selectivity for Cancer Cells: Studies indicate that CID 5951923 selectively targets cancer cells while sparing normal intestinal epithelial cells, making it a promising candidate for targeted cancer therapy.
Physical and Chemical Properties Analysis

CID 5951923 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in biological assays but may have limited solubility in water.
  • Stability: The compound remains stable under physiological conditions, which is essential for its application in biological systems.
  • Melting Point and Boiling Point: Specific thermal properties are not extensively documented but are critical for understanding its behavior under various experimental conditions.

These properties are vital for assessing the compound's suitability for laboratory use and potential clinical applications.

Applications

CID 5951923 holds promise for various scientific applications:

  1. Cancer Research: As a KLF5 inhibitor, it is valuable for studying the role of KLF5 in colorectal cancer progression and therapy resistance.
  2. Drug Development: Its selective action against cancer cells positions it as a candidate for further development into therapeutic agents targeting KLF5-related pathways.
  3. Biological Probes: CID 5951923 can serve as a chemical probe for elucidating the function of KLF5 in various biological contexts.
Molecular Target Identification & Biological Rationale

Role of Krüppel-like Factor 5 (KLF5) in Oncogenic Transformation

Krüppel-like Factor 5 (KLF5) is a zinc-finger transcription factor that functions as a master regulator of epithelial cell proliferation, stemness, and transformation. Its expression is tightly regulated in normal tissues but becomes dysregulated across multiple carcinoma types through genomic amplification, transcriptional upregulation, or post-translational stabilization. KLF5 binds CG-rich promoter and enhancer regions of target genes, orchestrating transcriptional programs essential for malignant progression. Studies demonstrate that KLF5 is not merely a passive biomarker but an active driver of tumorigenesis through multifaceted mechanisms [3] [8].

Transcriptional Regulation of Proliferation and Angiogenesis in Colorectal and Bladder Cancers

In colorectal cancer (CRC), KLF5 is a critical node downstream of the Wnt/β-catenin pathway. It activates a proliferative gene signature including CCND1 (cyclin D1), MYC, and PDGFA, directly linking it to cell cycle progression and autocrine growth stimulation. Ultrahigh-throughput screening (uHTS) studies using CRC cell lines (DLD-1) stably expressing a KLF5 promoter-driven luciferase reporter identified CID 5951923 as a potent suppressor of KLF5 transcription. Treatment with CID 5951923 (10 μM) significantly reduced endogenous KLF5 protein, suppressed cyclin D1 expression, and inhibited proliferation specifically in KLF5-high CRC cells (IC₅₀ = 1.6 μM in DLD-1), while showing minimal effects on non-transformed rat intestinal epithelial cells (IEC-6) [1] [9].

In bladder and squamous carcinomas, KLF5 cooperates with TP63 and YAP1 to activate super-enhancers driving oncogenic transcription. Chromatin interaction profiling (HiChIP) reveals that KLF5 binding sites cluster within 3D chromatin loops enriched for H3K27 acetylation, facilitating BRD4 recruitment and RNA Polymerase II elongation. This architectural role makes KLF5-dependent cancers exceptionally vulnerable to bromodomain inhibition, providing a synergistic therapeutic strategy [8]. KLF5 also promotes angiogenesis via induction of VEGFA and FGFBP1 (fibroblast growth factor binding protein 1), creating a pro-tumorigenic microenvironment [3] [6].

Table 1: KLF5 Target Genes and Functional Consequences in Epithelial Cancers

Cancer TypeKey KLF5 Target GenesBiological ProcessFunctional Effect of Inhibition
ColorectalCCND1, MYC, PDGFACell Cycle ProgressionG1 Arrest, Reduced Proliferation
Bladder/SquamousVEGFA, FGFBP1AngiogenesisImpaired Tumor Vascularization
OvarianCD44, NANOG, OCT4Cancer StemnessReduced Spheroid Formation
PancreaticSURVIVIN, PDGFAApoptosis EvasionEnhanced Chemosensitivity
EndometrialCCNE1 (Cyclin E1)G1/S TransitionCell Cycle Arrest

Data compiled from [1] [3] [6]

KLF5 as a Mediator of RAS/MAPK and PI3K/Akt Signaling Pathways

KLF5 is a critical effector of oncogenic RAS signaling. In intestinal and pancreatic epithelial cells, mutant KRAS (V12G) induces KLF5 expression via the MEK/ERK cascade. This induction is functionally significant: KLF5 knockdown abrogates KRAS-driven proliferation and anchorage-independent growth, even with sustained KRAS activation [2] [5]. Mechanistically, RAS/MAPK signaling activates the transcription factor EGR1, which directly binds and transactivates the KLF5 promoter. Consequently, MEK inhibitors (e.g., PD98059, U0126) reduce KLF5 mRNA and protein levels, mirroring the effects of direct KLF5 suppression [2] [5].

Beyond RAS, KLF5 intersects with the PI3K/AKT pathway. In ovarian and endometrial cancers, KLF5 expression correlates with phosphorylated AKT levels. KLF5 knockdown reduces pBAD (Ser136), a pro-survival AKT substrate, and sensitizes cells to apoptotic stimuli. Furthermore, KLF5 physically interacts with the CBP/P300 acetyltransferase complex, which is recruited to AKT-phosphorylated transcription factors, suggesting a feed-forward loop amplifying PI3K/AKT signaling outputs [6] [8] [10]. Notably, in pancreatic cancer, interleukin-1β (IL-1β) and hypoxia (via HIF-1α) can upregulate KLF5 independently of KRAS, highlighting context-dependent regulation [7].

Rationale for KLF5 as a Therapeutic Target in Epithelial Cancers

The dependency of diverse epithelial cancers on KLF5 is evidenced by functional genomics and pharmacological studies. CRISPR/Cas9 dropout screens reveal that cancer cells with KLF5 amplifications or high baseline expression exhibit significantly greater dependency on KLF5 for survival (p<0.001, DepMap analysis) compared to KLF5-low cells [8]. This dependency extends beyond proliferation: KLF5 maintains cancer stem cell (CSC) properties. In ovarian cancer, KLF5 knockdown reduces spheroid formation (a CSC surrogate) and downregulates stemness markers (CD44, NANOG, OCT4) [6].

Table 2: Cancer Types with Demonstrated KLF5 Dependency and Response to KLF5 Inhibition

Cancer TypeKLF5 AlterationExperimental ModelKey Phenotype of KLF5 Inhibition
Colorectal AdenocarcinomaOverexpression (KRAS-mutant)DLD-1, HCT-116 cellsReduced proliferation, tumor growth
Ovarian CarcinomaNuclear overexpression (53% cases)OVISE, OVSAHO spheroidsImpaired self-renewal, EMT reversal
Pancreatic Ductal AdenocarcinomaIL-1β/HIF-1α drivenMIA PaCa-2, AsPC-1 cellsReduced survivin, anchorage-indep. growth
Endometrial AdenocarcinomamRNA/protein upregulationIshikawa, HEC1 cellsG1 arrest (Cyclin E1 reduction)
Bladder/Squamous Cell CarcinomaGenomic amplificationHT-1376, FaDu cellsBRD4 displacement, Pol II inhibition

Data compiled from [1] [6] [7]

CID 5951923 exemplifies the therapeutic potential of KLF5 inhibition. It selectively reduces viability in KLF5-high cancer cells (e.g., DLD-1 CRC IC₅₀ = 1.6 μM) while sparing normal intestinal epithelium (IEC-6 IC₅₀ >10 μM) [1] [9]. Its mechanism extends beyond KLF5 promoter suppression: it modulates key signaling nodes, increasing EGFR phosphorylation (Tyr1068) while downregulating EGR1, potentially disrupting the KRAS-MAPK-KLF5-EGR1 feedback loop [1] [9]. In the NCI-60 panel, CID 5951923 shows marked selectivity for colon cancer lines, validating KLF5 as a tractable target with a therapeutic window achievable by small-molecule inhibition [1]. The compound’s efficacy against xenograft models and synergy with BET inhibitors (via BRD4 displacement from KLF5-bound enhancers) further underscores its therapeutic relevance [8].

Properties

Product Name

CID 5951923

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate

Molecular Formula

C16H18N2O7S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+

InChI Key

URVRJYLSUVXWBC-AATRIKPKSA-N

SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

CID-5951923; CID 5951923; CID5951923;

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.